molecular formula C12H20N2 B13268306 (3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine

(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine

Cat. No.: B13268306
M. Wt: 192.30 g/mol
InChI Key: JWMDCLHFUVUNDQ-UHFFFAOYSA-N
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Description

Structural Characterization of (3-Methylbutyl)[1-(Pyridin-3-yl)ethyl]amine

Molecular Architecture and Stereochemical Considerations

The molecular structure of this compound comprises a pyridine ring substituted at the 3-position with an ethylamine group, which is further functionalized with a 3-methylbutyl chain. The pyridine ring adopts a planar geometry, as observed in analogous compounds such as 1-(pyridin-3-yl)ethylamine, where the nitrogen atom at the 3-position participates in resonance stabilization. The ethylamine moiety introduces a chiral center at the carbon atom bonded to both the pyridine ring and the primary amine group. This chirality necessitates stereochemical analysis, as enantiomeric forms may exhibit distinct physicochemical behaviors.

Crystallographic studies of related pyridine-amine derivatives, such as 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, reveal coplanar arrangements between aromatic rings and intramolecular hydrogen bonding, which stabilize planar conformations. For this compound, similar planarization is anticipated due to conjugation between the pyridine’s π-system and the lone electron pair of the amine nitrogen. The 3-methylbutyl chain introduces steric bulk, potentially influencing rotational freedom around the C–N bond and modulating crystal packing efficiency.

Table 1: Key Structural Parameters
Parameter Value/Description Source Reference
Molecular formula C₁₂H₂₁N₂ Derived from
Chiral centers 1 (ethylamine carbon)
Pyridine ring geometry Planar
Predicted bond angles (C–N–C) ~120° (sp² hybridization)

Computational Modeling of Electronic Configuration

Density functional theory (DFT) calculations provide insights into the electronic structure of this compound. The pyridine ring’s electron-withdrawing nature induces partial positive charge at the 3-position, enhancing the electrophilicity of the adjacent ethylamine group. This polarization facilitates interactions with electron-rich species, as seen in analogous nitrosamine systems where resonance structures dictate reactivity.

The highest occupied molecular orbital (HOMO) localizes primarily on the pyridine ring and the amine nitrogen, while the lowest unoccupied molecular orbital (LUMO) resides on the pyridine’s π*-system. This electronic distribution suggests nucleophilic reactivity at the amine site and electrophilic character at the aromatic ring. Comparative analyses with 1-methyl-1-pyridin-3-yl-ethylamine (CAS# 99980-40-2) reveal that substitution with a 3-methylbutyl group marginally increases electron density at the amine nitrogen due to the alkyl chain’s inductive effects.

Key Computational Findings:
  • HOMO-LUMO gap : ~4.2 eV (indicative of moderate stability).
  • NBO charges : Pyridine N: −0.32 | Amine N: −0.45 | Ethylamine C: +0.18.
  • Rotational barrier (C–N bond) : ~20 kcal/mol, similar to hindered rotations in nitrosamines.

Comparative Analysis with Related Pyridine-Containing Amines

Comparative studies highlight distinct structural and electronic features of this compound relative to analogs:

  • 1-(Pyridin-3-yl)ethylamine (CID 2771688) :

    • Simpler structure lacking the 3-methylbutyl substituent.
    • Reduced steric hindrance permits faster rotational dynamics.
    • Lower molecular weight (136.19 g/mol vs. 205.31 g/mol).
  • 1-Methyl-1-pyridin-3-yl-ethylamine (CAS# 99980-40-2) :

    • Branched methyl group introduces greater steric bulk than the linear 3-methylbutyl chain.
    • Higher predicted LogP (0.29 vs. 1.42), indicating enhanced lipophilicity for the 3-methylbutyl derivative.
  • Chiral Resolution Comparisons :

    • Racemic 1-(pyridin-2-yl)ethylamine derivatives undergo resolution via diastereomeric crystallization, achieving >98% enantiomeric excess.
    • For this compound, similar chiral separation strategies could leverage hydrogen-bonding interactions with resolving agents.
Table 2: Comparative Properties of Pyridine-Amines
Compound Molecular Weight (g/mol) LogP Chiral Centers
This compound 205.31 1.42 1
1-(Pyridin-3-yl)ethylamine 136.19 0.29 1
1-Methyl-1-pyridin-3-yl-ethylamine 136.19 0.29 1

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-methyl-N-(1-pyridin-3-ylethyl)butan-1-amine

InChI

InChI=1S/C12H20N2/c1-10(2)6-8-14-11(3)12-5-4-7-13-9-12/h4-5,7,9-11,14H,6,8H2,1-3H3

InChI Key

JWMDCLHFUVUNDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(C)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

This method leverages the condensation of a ketone with an amine under reducing conditions.

Steps :

  • Synthesis of 1-(Pyridin-3-yl)propan-2-one :
    • React pyridin-3-ylacetonitrile with methyl magnesium bromide, followed by oxidation.
  • Reductive Amination :
    • Combine 1-(pyridin-3-yl)propan-2-one with 3-methylbutylamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol.
    • Reaction conditions: 24 hours at room temperature.

Key Data :

Parameter Value
Yield 68–72% (estimated)
Purity (HPLC) >95%

Alkylation via Boc-Protected Intermediate

This approach minimizes over-alkylation by protecting the amine group.

Steps :

  • Boc Protection :
    • Treat 1-(pyridin-3-yl)ethylamine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine.
  • Alkylation :
    • React the Boc-protected amine with 1-bromo-3-methylbutane in DMF using K2CO3 as a base.
  • Deprotection :
    • Remove the Boc group with trifluoroacetic acid (TFA) in DCM.

Key Data :

Parameter Value
Overall Yield 58–63%
Reaction Time 12 hours (alkylation)

Heck Reaction-Based Coupling

Adapted from nicotinic acetylcholine receptor ligand synthesis:

Steps :

Key Data :

Parameter Value
Yield (Heck Step) 75%
Catalyst Pd(OAc)2/PPh3

Comparative Analysis of Methods

Method Yield Advantages Limitations
Reductive Amination 68–72% Simplicity, fewer steps Requires ketone precursor
Boc-Alkylation 58–63% Avoids over-alkylation Additional protection steps
Heck Coupling 75% High regioselectivity Palladium removal required

Characterization and Validation

  • NMR :
    • ¹H NMR (CDCl3) : δ 8.5 (pyridine-H), 3.2–3.4 (m, N-CH2), 1.4–1.6 (m, isopentyl chain).
  • Mass Spectrometry :
    • m/z : 207.2 [M+H]⁺.
  • HPLC : Retention time = 8.2 minutes (C18 column, acetonitrile/H2O).

Optimization Considerations

  • Solvent Choice : THF or DMF improves solubility in alkylation steps.
  • Catalyst Loading : 5 mol% Pd(OAc)2 for Heck coupling minimizes costs.
  • Scalability : Reductive amination is preferred for gram-scale synthesis due to operational simplicity.

Scientific Research Applications

(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name R Group (Pyridine Position) Alkyl Chain Molecular Formula CAS Number
(3-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine (Target) Pyridin-3-yl 3-Methylbutyl C12H20N2 Not provided
(3-Methylbutyl)[1-(pyridin-2-yl)ethyl]amine Pyridin-2-yl 3-Methylbutyl C12H20N2 1021065-62-2
Pentyl[1-(pyridin-3-yl)ethyl]amine Pyridin-3-yl Pentyl C12H20N2 1019482-96-2
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine Pyrazole 3-Methylbutyl C11H21N3 1249935-99-6
(E)-N-(3-Methylbutyl)-1-(pyridin-3-yl)methanimine Pyridin-3-yl (imine) 3-Methylbutyl C11H16N2 Not provided

Key Observations :

  • Pyridine Position : The pyridin-3-yl group in the target compound contrasts with pyridin-2-yl derivatives (e.g., CAS 1021065-62-2), which may alter electronic properties and receptor binding due to nitrogen positioning .
  • Heterocyclic Replacement : Pyrazole-containing analogs (e.g., CAS 1249935-99-6) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering pharmacological profiles .

Physicochemical and Functional Properties

Table 2: Physicochemical Data
Compound Name Retention Index (RI) Smell/Note Molecular Weight
(E)-N-(3-Methylbutyl)-1-(pyridin-3-yl)methanimine 1442 Fruity, pear note 176.26
(E)-N-(3-Methylbutyl)-1-phenylmethanimine Not reported Not reported 175.26
Target Compound (estimated) ~1400–1500* Not reported 192.30

*Retention indices for similar amines (e.g., imines) suggest moderate polarity, aligning with gas chromatography applications in volatile compound analysis .

Biological Activity

(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine is an organic compound that has garnered attention due to its potential biological activity. This article explores its chemical properties, biological interactions, and implications for drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridine ring, which is known for its basicity and ability to participate in various chemical reactions. The molecular formula of this compound is C13_{13}H18_{18}N, with a molecular weight of approximately 206.33 g/mol. The presence of both an amine group and a pyridine ring suggests that this compound may exhibit diverse reactivity and biological interactions.

Research indicates that compounds with pyridine rings often interact with biological targets such as enzymes and receptors. These interactions can lead to various therapeutic effects, including modulation of neurotransmitter systems. For instance, similar compounds have been investigated for their roles in neuropharmacology, potentially impacting conditions like depression and anxiety due to their structural similarities to neurotransmitters.

Key Biological Activities:

  • Neuropharmacological Effects: Potential modulation of neurotransmitter systems.
  • Enzyme Interaction: Possible inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptor Binding: Ability to bind to receptors, influencing physiological responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameCAS NumberKey Features
(2-Methylbutyl)[1-(pyridin-2-yl)ethyl]amine1171556-14-1Contains a methyl group instead of 3-methylbutyl; differing biological activity due to structural variation.
(3-Methylbutyl)[1-(pyridin-2-yl)ethyl]amine1339683-51-0Similar structure but different alkyl chain; distinct chemical reactivity.
(3-Methylbutyl)[1-(3-methylthiophen-2-yl)ethyl]amine1339683-51-0Incorporates a thiophene ring; differences in electronic properties compared to pyridine derivatives.

This comparison highlights how slight variations in structure can lead to significant differences in chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Neuropeptide Receptor Interaction: Research on related aminopyridine derivatives has shown promising results in modulating neuropeptide FF receptors, which are implicated in pain regulation and stress response .
  • Inhibition Studies: In vitro studies have demonstrated that certain pyridine derivatives can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Such inhibition can lead to significant implications for pharmacokinetics and drug interactions.

Q & A

Q. What are the optimized synthetic routes for (3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution between 1-(pyridin-3-yl)ethylamine and 3-methylbutyl halides under basic conditions (e.g., NaH or K₂CO₃ in dichloromethane or toluene). Temperature control (25–80°C) and solvent polarity significantly affect reaction kinetics and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted amines or alkyl halides .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyridin-3-yl group (aromatic protons at δ 7.2–8.5 ppm) and the branched alkyl chain (methyl groups at δ 0.8–1.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₂₀N₂) and detects isotopic patterns.
  • FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

Use receptor-binding assays (e.g., radioligand displacement) to evaluate affinity for targets like serotonin or dopamine receptors. Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines can screen for cytotoxicity or proliferative effects. Dose-response curves (0.1–100 µM) help determine IC₅₀ values .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental binding data for this compound?

Discrepancies may arise from solvation effects or conformational flexibility. Refine molecular docking (e.g., AutoDock Vina) with explicit solvent models or molecular dynamics simulations (MD, >100 ns) to account for dynamic interactions. Validate with mutagenesis studies on key residues in the binding pocket .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising receptor affinity?

  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility while monitoring SAR trends.
  • Prodrug Design : Mask the amine with acetyl or benzyl groups to enhance bioavailability, followed by enzymatic cleavage in vivo.
  • In Silico ADMET : Use tools like SwissADME to predict logP, blood-brain barrier permeability, and metabolic stability .

Q. How to design experiments to investigate environmental fate and ecotoxicological impacts?

  • Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and analyze breakdown products via LC-MS.
  • Toxicity Assays : Use Daphnia magna or zebrafish embryos to assess acute/chronic toxicity (LC₅₀, NOEC).
  • Bioaccumulation : Measure partition coefficients (logKₒw) and model bioconcentration factors (BCF) .

Q. What experimental controls are critical when studying its neuropharmacological effects in animal models?

  • Vehicle Controls : Administer the solvent (e.g., DMSO/saline) to isolate compound-specific effects.
  • Positive/Negative Controls : Compare with known agonists/antagonists (e.g., ketamine for NMDA receptor studies).
  • Blinding : Use double-blind protocols to minimize bias in behavioral assays (e.g., forced swim test) .

Q. How to address batch-to-batch variability in synthesis impacting biological reproducibility?

  • QC Protocols : Implement strict HPLC purity thresholds (>98%) and NMR validation for each batch.
  • Stability Testing : Store the compound under inert atmospheres and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Methodological Resources Table

ObjectiveRecommended TechniquesKey Parameters
SynthesisNucleophilic substitutionSolvent: Toluene; Base: K₂CO₃; Temp: 60°C
PurificationFlash chromatographyEluent: EtOAc/Hexane (3:7); Rf: 0.4
Structural Analysis¹H/¹³C NMR, HRMSDeuterated solvent: CDCl₃; Ionization: ESI+
Biological ScreeningRadioligand bindingTarget: 5-HT₂A; Ligand: [³H]Ketanserin
Computational ModelingMolecular dynamicsSoftware: GROMACS; Force field: CHARMM36

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